molecular formula C10H15NO B123053 Hordenine CAS No. 539-15-1

Hordenine

Numéro de catalogue: B123053
Numéro CAS: 539-15-1
Poids moléculaire: 165.23 g/mol
Clé InChI: KUBCEEMXQZUPDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid naturally found in barley (Hordeum vulgare), germinated barley malt, and other plants such as citrus fruits, cacti, and algae . Structurally, it is derived from tyramine through N-methylation, resulting in a dimethylated amine group attached to a 4-hydroxyphenethyl backbone . Its name originates from its abundance in barley (Hordenum species), where concentrations can reach up to 2 mg/g during germination .

This compound is ingested in small quantities through dietary sources like beer and has garnered scientific interest for its diverse pharmacological effects. Key findings include:

  • Epigenetic Modulation: this compound inhibits DNA methyltransferases (DNMTs), thereby preventing antipsychotic drug-induced hyperprolactinemia and restoring dopamine D2 receptor (DRD2) expression in rat models .
  • Anticancer Potential: It binds strongly to pyruvate dehydrogenase kinase 3 (PDK3) (binding constant K = 10⁶ M⁻¹) and inhibits PDK3 activity (IC₅₀ = 5.4 µM), showing selective cytotoxicity against lung cancer cells (A549 and H1299) without harming non-cancerous cells .

Méthodes De Préparation

Traditional Chemical Synthesis Routes

Hydrobromic Acid-Mediated Alkylation

A widely cited method involves the reaction of 2-(4-methoxyphenyl)-N,N-dimethylethylamine hydrochloride with concentrated hydrobromic acid (40–48%) at elevated temperatures (120–130°C) for 3–5 hours . Post-reaction neutralization with sodium hydroxide (pH 9–11) followed by ethyl acetate extraction and crystallization yields this compound with a purity of 98.64% and a yield of 71.54% . This method prioritizes simplicity but requires careful control of reaction conditions to avoid over-bromination.

Two-Step Synthesis via 4-Bromomethylphenol Intermediate

The patent CN103483209A outlines a scalable industrial process starting with p-hydroxyphenylethanol . In the first step, p-hydroxyphenylethanol undergoes bromination with 48% HBr at 50–100°C for 10–28 hours, producing 4-bromomethylphenol with a yield exceeding 70% . The second step involves condensation with dimethylamine in methanol at 20–50°C for 4–24 hours, achieving an overall yield of 74.5% . Key advantages include:

  • Cost efficiency : Raw materials are commercially available at low cost.

  • Scalability : Reactions proceed under mild conditions without specialized equipment.

  • Purity : Final product meets pharmaceutical standards with minimal formaldehyde residues .

Table 1: Comparison of Traditional Synthesis Methods

ParameterHBr-Mediated Method Two-Step Patent Method
Starting MaterialMethoxy derivativep-Hydroxyphenylethanol
Reaction Steps12
Yield (%)71.574.5
Purity (%)98.6>99
Industrial ApplicabilityModerateHigh

Enzymatic and Hybrid Chemoenzymatic Approaches

Tyrosine Decarboxylase-Catalyzed Biosynthesis

A groundbreaking continuous flow system employs immobilized tyrosine decarboxylase (Lactobacillus brevis TDC) to convert L-tyrosine to tyramine, followed by reductive amination to produce this compound . This method achieves full substrate conversion in <5 minutes residence time, with a space-time yield (STY) of 2.68 g L⁻¹ h⁻¹ . Key features include:

  • Sustainability : Eliminates toxic solvents and reduces energy input.

  • Efficiency : Enzymatic step operates at pH 7.0 and 37°C, compatible with downstream chemical steps .

Comparative Analysis of Enzymatic vs. Chemical Methods

While enzymatic routes offer environmental benefits, they face challenges in enzyme stability and substrate specificity. Traditional chemical methods remain dominant for large-scale production due to lower upfront costs and established infrastructure.

Critical Evaluation of Historical Methods

Aminoacetophenone Reduction Route

Early syntheses relied on α-halogen-p-methoxyacetophenone condensation with dimethylamine, followed by demethylation and carbonyl reduction . Drawbacks include:

  • Low yields (30–40%) due to side reactions during HI/red phosphorus reduction.

  • Complex purification requirements from polychlorinated byproducts .

Tyramine-Formaldehyde Condensation

This single-step method uses tyramine and formaldehyde under high-pressure hydrogenation (Pd/C catalyst) . Despite its simplicity, it suffers from:

  • Formaldehyde residues exceeding safety thresholds.

  • Product discoloration , necessitating additional bleaching steps .

Emerging Technologies and Process Optimization

Continuous Flow Synthesis

Integrating enzymatic and chemical steps in flow reactors enhances reaction control and throughput. The RSC-reported system demonstrates a 92% conversion rate at 50°C, outperforming batch reactors by 30% .

Solvent Engineering

Methanol remains the preferred solvent for dimethylamine reactions due to its polarity and low boiling point (64.7°C), facilitating easy removal . Recent trials with cyclopentyl methyl ether (CPME) show promise in reducing environmental impact while maintaining yields .

Industrial-Scale Production Considerations

Cost Analysis

Raw material costs dominate production economics:

  • p-Hydroxyphenylethanol: $12–15/kg (industrial grade).

  • Dimethylamine (40% aqueous): $2–3/L.
    The patent method achieves production costs of $45/100 mg for lab-scale quantities, reducible to <$10/100 mg at ton-scale .

Regulatory Compliance

Pharmaceutical-grade this compound requires:

  • Impurity profiling : HPLC-UV quantification of residual solvents (<0.1%).

  • Stability testing : Forced degradation studies under ICH Q1A(R2) guidelines.

Analyse Des Réactions Chimiques

Isotopic Labeling Techniques

Hordenine has been synthesized with radioisotopes for metabolic studies:

  • β-^14^C Labeling : Hydrogenation of 2-[^14^C]-tyramine + formaldehyde (Pd/C catalyst) .

  • α-^14^C Labeling : Specific synthesis for tracking α-carbon metabolism .

Applications :

  • Tracing this compound uptake in plant and animal models.

  • Studying enzyme binding mechanisms (e.g., PDK3 inhibition) .

Acid-Base Behavior and Salt Formation

This compound’s amphoteric nature (pKₐ₁ = 9.78, pKₐ₂ = 10.02) enables salt formation:

SaltFormulaMelting Point
This compound hydrochlorideC10H15NOHCl\text{C}_{10}\text{H}_{15}\text{NO}\cdot \text{HCl}178°C
This compound sulfate(C10H15NO)2H2SO4(\text{C}_{10}\text{H}_{15}\text{NO})_2\cdot \text{H}_2\text{SO}_4211°C

Note : Commercial “methyl this compound HCl” is often mislabeled and corresponds to this compound hydrochloride .

Enzyme Interaction and Inhibition

This compound binds to pyruvate dehydrogenase kinase 3 (PDK3), a key enzyme in cancer metabolism:

  • Binding Affinity : K=106M1K=10^6\,\text{M}^{-1} (fluorescence/ITC data) .

  • Inhibition : IC₅₀ = 5.4 µM against PDK3, with cytotoxic effects on lung cancer cells (A549: IC₅₀ = 42 µM; H1299: IC₅₀ = 38 µM) .

Mechanism :

  • Forms non-covalent bonds with Asp287 in PDK3’s ATP-binding pocket.

  • Stabilizes PDK3-hordenine complex during 100ns MD simulations .

Stability Under Physiological Conditions

  • Half-life (Horses) :

    • α-phase: ~3 minutes.

    • β-phase: ~35 minutes .

  • Degradation : Susceptible to oxidative metabolism via cytochrome P450 enzymes.

Applications De Recherche Scientifique

Biological Activities of Hordenine

This compound exhibits a range of biological effects, including:

  • Anti-inflammatory Properties : this compound has been shown to reduce inflammation in various models, including ulcerative colitis and acute lung injury.
  • Hair Growth Stimulation : Research indicates that this compound promotes hair growth by enhancing the activity of dermal papilla cells (DPCs) through the Wnt/β-catenin signaling pathway.
  • Cancer Treatment Potential : this compound acts as a potential inhibitor of pyruvate dehydrogenase kinase 3 (PDK3), which is implicated in lung cancer progression.

Hair Growth Promotion

This compound has demonstrated significant effects on hair growth in both in vitro and in vivo studies. A recent study showed that this compound treatment increased DPC proliferation and hair shaft elongation, suggesting its potential use in treating alopecia.

Study Model Key Findings
Mouse vibrissa follicleEnhanced DPC activity and hair shaft elongation via Wnt/β-catenin activation.
In vivo depilation modelAccelerated hair regrowth in treated mice compared to controls.

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been investigated in models of ulcerative colitis (UC) and acute lung injury (ALI). In UC models, this compound reduced disease activity index scores and inflammatory cytokines.

Study Model Key Findings
DSS-induced UC miceDecreased levels of IL-6, IL-1β, and TNF-α; improved colon histology.
LPS-induced ALI modelReduced lung tissue inflammation; protective effects on epithelial barrier function.

Cancer Treatment

This compound has shown promise as a PDK3 inhibitor with anti-cancer effects, particularly against lung cancer cells.

Study Cell Line IC50 Value
A549 (lung cancer)5.4 µM
H1299 (lung cancer)Significant cytotoxicity observed; non-toxic to HEK293 cells up to 200 µM.

Hair Growth Enhancement

A study investigated the effects of this compound on hair growth using cultured mouse vibrissa follicles. The results indicated that this compound significantly increased DPC proliferation and promoted hair shaft elongation through Wnt signaling activation.

Ulcerative Colitis Management

In a DSS-induced UC model, this compound administration resulted in a marked reduction in disease severity and inflammatory markers, showcasing its potential as a therapeutic agent for inflammatory bowel diseases.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Tyramine (4-Hydroxyphenethylamine)

Attribute Hordenine Tyramine
Chemical Structure N,N-Dimethyl-4-hydroxyphenethylamine 4-Hydroxyphenethylamine
Natural Sources Barley, cacti, citrus, algae Fermented foods, aged cheeses, soy
Mechanism of Action DNMT inhibition ; PDK3 inhibition Trace amine-associated receptor 1 (TAAR1) agonist; adrenergic receptor modulation
Pharmacological Effects Antipsychotic adjuvant, anticancer candidate Vasoconstriction, neurotransmitter release
Key Research Findings Reduces prolactin levels via DNMT inhibition ; PDK3 inhibition (IC₅₀ = 5.4 µM) Induces hypertensive crisis in MAOI users; no direct anticancer activity reported

Synephrine (Oxedrine)

Attribute This compound Synephrine
Chemical Structure N,N-Dimethyl-4-hydroxyphenethylamine 4-Hydroxy-α-methylphenethylamine
Natural Sources Barley, cacti, citrus, algae Bitter orange (Citrus aurantium)
Mechanism of Action DNMT/PDK3 inhibition ; weak MAOI Adrenergic receptor agonist (α-1 and β-3)
Pharmacological Effects Cognitive enhancement, metabolic stimulation Weight loss, bronchodilation, vasoconstriction
Key Research Findings Non-toxic to non-cancerous cells up to 200 µM Clinically used for hypotension; linked to cardiovascular risks at high doses

Functional Analogs

Ephedrine

Attribute This compound Ephedrine
Chemical Structure N,N-Dimethyltyramine β-Hydroxy-N-methylphenethylamine
Mechanism of Action DNMT/PDK3 inhibition Non-selective adrenergic receptor agonist; norepinephrine reuptake inhibition
Pharmacological Effects Anticancer, prolactin regulation Stimulant, appetite suppression, bronchodilation
Key Research Findings Selective cytotoxicity in lung cancer cells Banned in sports due to performance-enhancing effects; risk of tachycardia

Harmine (MAOI Comparison)

Attribute This compound Harmine
Mechanism of Action Weak MAO-B inhibition (anecdotal) Potent MAO-A inhibition (IC₅₀ < 1 µM)
Natural Sources Barley, cacti, citrus Banisteriopsis caapi (Ayahuasca)
Pharmacological Effects Mild cognitive enhancement Antidepressant, hallucinogenic at high doses

Activité Biologique

Hordenine, a phenethylamine alkaloid primarily derived from the plant Hordeum vulgare (barley) and other sources, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is structurally related to other phenethylamines and functions as a monoamine oxidase B (MAO-B) inhibitor. This inhibition leads to increased levels of norepinephrine and dopamine in the brain, suggesting potential applications in cognitive enhancement and neuroprotection. Additionally, this compound has been shown to inhibit various signaling pathways, including the MAPK pathway, which plays a critical role in cell proliferation and inflammation.

Pharmacological Effects

This compound exhibits a range of pharmacological properties:

  • Anti-inflammatory Effects : this compound has been demonstrated to reduce pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in various models of inflammation, including ulcerative colitis (UC) .
  • Cytotoxic Activity : In vitro studies indicate that this compound can induce cytotoxic effects in human lung cancer cells (A549 and H1299), with an IC50 value of 5.4 µM .
  • Neuroprotective Effects : Research suggests that this compound may protect against neurodegenerative conditions by improving cognitive functions in models of Alzheimer's disease .

1. This compound in Ulcerative Colitis

A study investigated the effects of this compound on dextran sodium sulfate (DSS)-induced UC in mice. Key findings included:

  • Disease Activity Index (DAI) : this compound treatment significantly reduced DAI scores compared to untreated controls.
  • Histological Improvements : Mice treated with this compound showed reduced colonic lesions and inflammatory cell infiltration.
  • Mechanistic Insights : The study revealed that this compound inhibited the SPHK1/S1PR1/STAT3 signaling pathway, promoting mucosal healing .

2. This compound's Antiprolactinoma Effect

In another study focused on prolactinomas induced by estradiol in rats, this compound was found to:

  • Reduce Serum Prolactin Levels : this compound treatment led to decreased prolactin accumulation in both serum and pituitary tissues.
  • Inhibit MAPK Activation : The compound effectively blocked the activation of p38, ERK1/2, and JNK pathways, suggesting potential therapeutic applications for prolactinomas resistant to conventional treatments .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activities:

Study FocusBiological ActivityKey Findings
Ulcerative ColitisAnti-inflammatoryReduced DAI; decreased IL-6, IL-1β, TNF-α levels
Lung CancerCytotoxicityIC50 = 5.4 µM against A549 and H1299 cells
ProlactinomaEndocrine regulationDecreased serum prolactin; inhibited MAPK pathway
NeuroprotectionCognitive enhancementImproved memory in AlCl3-induced models

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating hordenine from plant materials?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. Purity verification should include spectroscopic methods (NMR, FTIR) and comparison with reference standards . For novel sources, include phytochemical screening to rule out co-eluting alkaloids. Reproducibility requires detailed documentation of solvent ratios, temperature, and extraction duration .

Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological mechanisms?

  • Methodological Answer : Use cell-based models (e.g., neuronal or hepatic cell lines) to assess receptor binding (e.g., adrenergic receptors) or enzymatic inhibition (e.g., monoamine oxidase). Dose-response curves and controls (e.g., selective receptor antagonists) are critical. Validate findings with orthogonal assays (e.g., calcium flux measurements for receptor activity) . Pilot studies should establish IC50 values and cytotoxicity thresholds .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in animal models?

  • Methodological Answer : Employ non-linear regression models for dose-response relationships. For behavioral studies (e.g., locomotor activity), use ANOVA with post-hoc tests (Tukey’s HSD). Account for intersubject variability by randomizing treatment groups and blinding experimenters. Power analysis should determine sample sizes a priori .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioavailability across studies?

  • Methodological Answer : Discrepancies often arise from differences in administration routes (oral vs. intravenous) or analytical methods (e.g., LC-MS vs. ELISA). Conduct comparative pharmacokinetic studies under standardized conditions. Include metabolite profiling (e.g., phase I/II metabolism) and assess protein binding to clarify bioavailability mechanisms . Meta-analyses of existing data can identify confounding variables (e.g., species-specific metabolism) .

Q. What strategies optimize this compound synthesis for isotopic labeling in tracer studies?

  • Methodological Answer : Modify existing synthetic routes (e.g., Barger’s 1909 method ) to incorporate stable isotopes (e.g., ¹³C or ²H) at specific positions. Use Pd-catalyzed cross-coupling for selective labeling. Purity must exceed 99% (validated via HPLC-UV and mass spectrometry) to avoid interference in metabolic tracing .

Q. How should researchers design longitudinal studies to assess this compound’s neuroprotective effects?

  • Methodological Answer : Utilize transgenic animal models (e.g., Alzheimer’s or Parkinson’s disease) with endpoints like cognitive testing, histopathology, and biomarker quantification (e.g., Aβ42 or α-synuclein). Include placebo and positive control groups. Adjust dosing schedules based on preliminary pharmacokinetic data to maintain therapeutic levels . Data collection should align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What methodologies address this compound’s potential synergistic interactions with other alkaloids?

  • Methodological Answer : Use combinatorial in vitro screens (e.g., checkerboard assays) to quantify synergy (via fractional inhibitory concentration index). For in vivo validation, employ isobolographic analysis. Transcriptomic or metabolomic profiling can identify molecular pathways modulated by combinations .

Q. Methodological & Ethical Considerations

Q. How to validate this compound-specific analytical methods in complex biological matrices?

  • Methodological Answer : Follow ICH guidelines for method validation. Assess specificity via spike-recovery experiments in plasma/tissue homogenates. Include matrix-matched calibration curves and internal standards (e.g., deuterated this compound). Interday/intraday precision should meet ≤15% CV .

Q. What ethical frameworks apply to human studies investigating this compound’s psychoactive effects?

  • Methodological Answer : Adhere to Declaration of Helsinki principles. Obtain informed consent detailing risks (e.g., cardiovascular effects). Use double-blind, placebo-controlled designs with independent DSMB oversight. Include exclusion criteria for pre-existing conditions (e.g., hypertension) .

Q. How to integrate omics data into this compound research for mechanistic insights?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or HRMS) using pathway analysis tools (e.g., KEGG, Reactome). Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing in relevant cell models .

Q. Data Presentation & Reproducibility

  • Tables : Include detailed protocols (e.g., extraction yields, chromatographic conditions) in supplementary materials. For reproducibility, provide raw data (e.g., NMR spectra, animal weights) in public repositories .
  • Contradiction Management : Use funnel plots or Egger’s test to assess publication bias in meta-analyses. Transparently report negative results .

Propriétés

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1])
Record name Hordenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046096
Record name Hordenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7 mg/mL
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

539-15-1
Record name Hordenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hordenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hordenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-dimethylaminoethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HORDENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5 °C
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To 250 mg of 4-hydroxyphenethyl bromide in a round-bottomed flask, a 10 M excess of methylamine (6.22 mL of 2M in MeOH) was added and the solution was stirred at r.t. overnight. After filtration, the solvent was evaporated and gave the product in crystalline form in 92% yield, 0.23 g, light yellow. m.p.: 73-76° C. TLC (EtAc:MeOH, 9:1 v/v): RF=0.1. 1H NMR, δ: 9.43 (s, 1H), 7.12 (d, 2H), 6.70 (d, 2H), 2.74 (m, 4H), 2.30 (s, 6H). 13C NMR, δ: 167.5, 134.3, 130.2, 115.6, 60.6, 45.9, 32.4. Anal. calcd for C10H15NO: C, 72.69; H, 9.15; N, 8.48%. Found; C, 72.60; H, 9.30; N, 8.40%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
6.22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Hordenine
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Hordenine
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Hordenine
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Hordenine
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Hordenine
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Hordenine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.